![molecular formula C6H7NO B564277 3-Pyridylcarbinol-d6 CAS No. 1189493-62-6](/img/structure/B564277.png)
3-Pyridylcarbinol-d6
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Overview
Description
“3-Pyridylcarbinol-d6” is a specialty product used for proteomics research . It has a molecular formula of C6HD6NO and a molecular weight of 115.16 .
Synthesis Analysis
The synthesis of 3-Pyridylcarbinol-d6 involves the derivatization of fatty acids . The process involves the conversion of free fatty acids to acid chlorides, which are then reacted with 3-Pyridylcarbinol to form the esters .
Molecular Structure Analysis
3-Pyridylcarbinol-d6 is a nitrogen-containing derivative of fatty acids . These derivatives have excellent mass spectrometric properties that enable the location of double bonds, branch points, and other structural features in the alkyl chain .
Chemical Reactions Analysis
3-Pyridylcarbinol-d6 esters have been used to determine double bond positions and configuration in unsaturated fatty acids by means of gas-phase infrared spectroscopy . They have also been used in proteomics research .
Scientific Research Applications
Lipid-Lowering Activities : 3-Pyridylcarbinol, when combined with other agents like clofibrate, shows significant lipid-lowering activities. This combination is more effective in decreasing serum cholesterol and triglycerides than when the components are used separately. The study suggests a possible synergistic mechanism between these compounds (Simane & Nowak, 1974).
Cancer Chemotherapy : Indole-3-carbinol (I3C) and its metabolite bis(3'-indolyl)methane (DIM) have been associated with anticancer activities. These compounds, including their synthetic analogs, show promise in treating various cancers through mechanisms like apoptosis, antiangiogenic activities, and affecting multiple signaling pathways (Safe, Papineni, & Chintharlapalli, 2008).
Characterization of Fatty Acids : 3-Pyridylcarbinol esters are utilized for characterizing fatty acid structures. They aid in identifying ring and double bond positions on the carbon chain, crucial for understanding complex lipid structures (Merlier et al., 2018).
Bone Resorption Markers : 3-Hydroxy pyridinium compounds like pyridinoline and deoxypyridinoline in urine, measured through high-performance liquid chromatography, serve as specific biochemical markers of bone resorption (Colwell, Russell, & Eastell, 1993).
Enzymatic Studies and Coenzyme Function : Analogs of diphosphopyridine nucleotide, involving pyridine bases like 3-pyridylcarbinol, play a role in understanding the coenzyme function in various dehydrogenases. These studies highlight the nonessentiality of certain groups in coenzyme activity (Anderson & Kaplan, 1959).
Microbial Fatty Acid Profiling : The technique of pyrolytic derivatization to 3-pyridylcarbinol esters, combined with gas chromatography-mass spectrometry, is used for determining cellular fatty acid profiles in various bacteria. This method provides detailed information compared to traditional methods and is beneficial for identifying slow-growing bacterial species (Kurkiewicz & Kurkiewicz, 2015).
Improving Erythrocyte Deformability : β-Pyridylcarbinol tartrate has been found to improve erythrocyte deformability, preventing morphological changes in rat erythrocytes. This property can be significant in understanding and treating conditions affecting red blood cell deformability (Okada, Okamoto, & Nakamura, 2005).
Characterization of Metabolites and Drug Interactions : 3-Pyridylcarbinol derivatization, combined with mass spectrometry, is used to characterize metabolites and understand the sites of glucuronidation in compounds like N-(3,5-dichlorophenyl)succinimide, which is important in studying drug interactions and metabolism (Cui & Harvison, 2000).
Safety and Hazards
Future Directions
properties
IUPAC Name |
dideuterio-(2,4,5,6-tetradeuteriopyridin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2/i1D,2D,3D,4D,5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQVNTPHUGQQHK-NVSFMWKBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676125 |
Source
|
Record name | [(~2~H_4_)Pyridin-3-yl](~2~H_2_)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1189493-62-6 |
Source
|
Record name | [(~2~H_4_)Pyridin-3-yl](~2~H_2_)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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